Cox-2-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-21 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory process. Cyclooxygenase-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body. Inhibitors of cyclooxygenase-2, such as this compound, are of significant interest due to their potential therapeutic applications in treating inflammation, pain, and various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as cyclization and condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a cyclooxygenase-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Cox-2-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclooxygenase-2 in various chemical processes.
Biology: Investigates the biological pathways involving cyclooxygenase-2 and its role in inflammation and cancer.
Medicine: Explores therapeutic applications in treating inflammatory diseases, pain, and cancer. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
Mechanism of Action
Cox-2-IN-21 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and blocks the enzyme’s activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Cox-2-IN-21 is compared with other selective cyclooxygenase-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and side effect profiles. For example:
Celecoxib: Known for its reduced risk of gastrointestinal side effects compared to non-selective inhibitors.
Rofecoxib: Withdrawn from the market due to cardiovascular risks.
Etoricoxib: Approved for use in the European Union with a favorable safety profile.
This compound is unique in its specific structural features that confer high selectivity and potency as a cyclooxygenase-2 inhibitor. Its distinct chemical scaffold and functional groups differentiate it from other inhibitors and contribute to its unique pharmacological properties .
Properties
Molecular Formula |
C21H22N6O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[5-[3-(tetrazol-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C21H22N6O4/c1-13(28)27-18(15-9-19(29-2)21(31-4)20(10-15)30-3)11-17(23-27)14-6-5-7-16(8-14)26-12-22-24-25-26/h5-10,12,18H,11H2,1-4H3 |
InChI Key |
GOOKASPOKXCSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)N3C=NN=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.